Cas no 876-30-2 (4-(Methoxymethoxy)aniline)

4-(Methoxymethoxy)aniline is a versatile aromatic amine derivative characterized by the presence of a methoxymethoxy (–OCH2OCH3) substituent on the para position of the aniline ring. This functional group enhances its solubility in organic solvents and modifies its reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The methoxymethoxy group also serves as a protective moiety for amines, offering stability under selective reaction conditions. Its well-defined structure and consistent purity ensure reliable performance in coupling reactions, heterocycle formation, and other fine chemical applications. Suitable for controlled environments, it should be handled with standard safety precautions for aromatic amines.
4-(Methoxymethoxy)aniline structure
4-(Methoxymethoxy)aniline structure
Product name:4-(Methoxymethoxy)aniline
CAS No:876-30-2
MF:C8H11NO2
MW:153.17844
CID:654363
PubChem ID:12762727

4-(Methoxymethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-(methoxymethoxy)-
    • 4-(methoxymethoxy)aniline
    • SCHEMBL596877
    • SB75986
    • AKOS014701552
    • EN300-189893
    • DTXSID00509265
    • 876-30-2
    • 4-methoxymethoxyaniline
    • 4-methoxymethyloxyaniline
    • Z1259226853
    • PMFXZWXKPPPNSW-UHFFFAOYSA-N
    • 4-(Methoxymethoxy)aniline
    • Inchi: InChI=1S/C8H11NO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6,9H2,1H3
    • InChI Key: PMFXZWXKPPPNSW-UHFFFAOYSA-N
    • SMILES: COCOC1=CC=C(C=C1)N

Computed Properties

  • Exact Mass: 153.078978594g/mol
  • Monoisotopic Mass: 153.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 44.5Ų

4-(Methoxymethoxy)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M337285-10mg
4-(Methoxymethoxy)aniline
876-30-2
10mg
$64.00 2023-05-17
TRC
M337285-100mg
4-(Methoxymethoxy)aniline
876-30-2
100mg
$322.00 2023-05-17
TRC
M337285-50mg
4-(Methoxymethoxy)aniline
876-30-2
50mg
$201.00 2023-05-17
Aaron
AR004M3G-50mg
Benzenamine, 4-(methoxymethoxy)-
876-30-2 95%
50mg
$265.00 2025-01-23
Aaron
AR004M3G-250mg
Benzenamine, 4-(methoxymethoxy)-
876-30-2 95%
250mg
$530.00 2025-01-23
1PlusChem
1P004LV4-50mg
Benzenamine, 4-(methoxymethoxy)-
876-30-2 95%
50mg
$229.00 2025-02-21
Enamine
EN300-189893-1g
4-(methoxymethoxy)aniline
876-30-2 95%
1g
$743.0 2023-09-18
A2B Chem LLC
AC14160-1g
4-(Methoxymethoxy)aniline
876-30-2 95%
1g
$818.00 2024-04-19
A2B Chem LLC
AC14160-50mg
4-(Methoxymethoxy)aniline
876-30-2 95%
50mg
$219.00 2024-04-19
A2B Chem LLC
AC14160-250mg
4-(Methoxymethoxy)aniline
876-30-2 95%
250mg
$422.00 2024-04-19

4-(Methoxymethoxy)aniline Related Literature

  • 1. Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 9. Preparation of the 7-oxo-1,3-diazabicyclo[3.2.0]- heptane-2-carboxylate and 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systems
    Clive L. Branch,Michael J. Pearson J. Chem. Soc. Perkin Trans. 1 1986 1077

Additional information on 4-(Methoxymethoxy)aniline

Comprehensive Guide to 4-(Methoxymethoxy)aniline (CAS No. 876-30-2): Properties, Applications, and Industry Insights

4-(Methoxymethoxy)aniline (CAS No. 876-30-2), also known as p-anisidine MOM-protected, is a specialized organic compound widely utilized in pharmaceutical synthesis, agrochemical production, and advanced material research. This aromatic amine derivative features a methoxymethoxy (MOM) protecting group, which enhances its stability and reactivity in complex chemical transformations. As demand for high-purity intermediates grows in the life sciences sector, this compound has gained attention for its role in peptide coupling and heterocycle synthesis.

The molecular structure of 4-(Methoxymethoxy)aniline (C8H11NO2) combines an aniline core with an orthogonal protecting group, making it invaluable for multi-step organic synthesis. Recent studies highlight its application in developing OLED materials and photoactive compounds, aligning with the global push toward green chemistry and energy-efficient technologies. Researchers frequently search for "MOM-protected aniline derivatives" and "876-30-2 solubility data," reflecting its technical relevance.

In pharmaceutical applications, 4-(Methoxymethoxy)aniline serves as a precursor for anticancer drug candidates and CNS-active molecules. Its protecting group strategy enables selective reactions—a critical feature for API manufacturing where yield optimization is paramount. Industry reports indicate rising interest in "alternative amine protection methods" and "aniline derivatives for drug discovery," positioning this compound as a subject of ongoing research.

The compound's physicochemical properties—including a melting point range of 45-48°C and moderate polarity—make it compatible with diverse organic solvents like dichloromethane and THF. Analytical chemists emphasize the importance of HPLC purity testing for CAS No. 876-30-2, particularly when used in catalysis or asymmetric synthesis. Recent patents disclose innovative methods for deprotection under mild conditions, addressing sustainability concerns in chemical production.

Emerging applications in material science leverage the compound's electron-donating characteristics for designing conductive polymers and molecular sensors. With the electronics industry seeking heat-resistant polymers, searches for "aromatic amines for polymer modification" have increased by 27% year-over-year (2023 data). The MOM group in 876-30-2 offers unique advantages in these systems due to its thermal stability and controlled cleavage properties.

Quality control protocols for 4-(Methoxymethoxy)aniline typically involve GC-MS analysis and NMR spectroscopy to verify structural integrity. Suppliers now provide custom synthesis services for derivatives with modified protection groups, responding to demand from contract research organizations (CROs). Environmental considerations have also prompted studies on biodegradation pathways of such protected anilines, particularly in industrial wastewater treatment systems.

Future research directions may explore enzymatic deprotection methods or flow chemistry applications of CAS No. 876-30-2. The compound's versatility ensures its continued relevance across fine chemicals, advanced materials, and bioconjugation technologies—fields projected to grow at 6.8% CAGR through 2030. As synthetic methodologies evolve, 4-(Methoxymethoxy)aniline remains a critical building block in modern molecular design.

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